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Technical Support Center: Metatartaric Acid &
Filtration
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals encountering

filterability issues after the addition of metatartaric acid for tartrate stabilization.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of metatartaric acid in wine?

Metatartaric acid is a polymeric ester of tartaric acid used to prevent the crystallization and

precipitation of potassium bitartrate ("wine diamonds") and calcium tartrate in bottled wines.[1]

[2][3] It acts as a protective colloid, inhibiting the growth of tartrate crystals.[4][5][6] This

stabilization is temporary, as metatartaric acid hydrolyzes back to tartaric acid over time, with

the rate of hydrolysis increasing at higher storage temperatures.[7][8]

Q2: When is the optimal time to add metatartaric acid?

Metatartaric acid should only be added to wine that is clear, protein-stable, and has

undergone pre-filtration.[7][9] It is one of the final additions before bottling.[1][7] Any

subsequent filtration after addition can remove the larger, effective molecules of the

metatartaric acid, thereby reducing its stabilizing efficiency.[7][9]
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Q3: Can metatartaric acid be added with other fining agents?

No. Metatartaric acid must not be added simultaneously with fining agents or other highly

adsorptive substances.[7][9] Doing so can significantly reduce its effectiveness. All clarification

and fining processes should be completed before the addition of metatartaric acid.[7][9]

Q4: Does metatartaric acid affect all wines the same way?

No, the impact can vary. Studies have shown that metatartaric acid generally does not worsen

the filterability of white and rosé wines.[10][11] However, it can considerably reduce the

filterability of red wines, which naturally have a higher content of macromolecules and colloids

that can contribute to filter blockage.[10][11]

Q5: Can the addition of metatartaric acid cause haze?

In some cases, a slight, temporary milky haze may appear after addition, which typically

disappears on its own without requiring further filtration.[7] However, in wines that have been

treated with lysozyme, or wines that are not protein-stable, the addition of negatively charged

colloids like metatartaric acid can lead to the formation of a more persistent protein haze.[7]

[12]

Troubleshooting Guide: Filterability Issues
Problem: My filtration membranes are clogging quickly after adding metatartaric acid.

This is a common issue and can be addressed by systematically reviewing your protocol.

Follow these troubleshooting steps:

Step 1: Verify the Timing of Addition and Filtration

Question: How long did you wait between adding metatartaric acid and performing the final

membrane filtration?

Troubleshooting: An insufficient waiting period is a primary cause of membrane blockage.

The large molecules of metatartaric acid require time to integrate into the wine's colloidal

structure.
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Recommendation: It is critical to wait at least five days between the addition of metatartaric
acid and final filtration through membrane cartridges.[7][9] This allows for proper dissolution

and stabilization, preventing the molecules from immediately fouling the filter.

Step 2: Assess the Wine's Condition Prior to Addition

Question: Was the wine fully clarified and pre-filtered before you added the metatartaric
acid?

Troubleshooting: Adding metatartaric acid to a wine with high turbidity or suspended solids

will lead to filtration problems. The acid should only be added to wine that is ready for

bottling.[7][9]

Recommendation: Ensure all clarification, fining, and initial filtration steps are completed

before adding metatartaric acid. The wine should be bright and clear.

Step 3: Check for Protein Stability

Question: Have you confirmed the protein stability of your wine, especially if it was treated

with lysozyme?

Troubleshooting: Metatartaric acid can interact with unstable proteins, causing them to

precipitate and form a haze that clogs filters.[7][12]

Recommendation: Always perform a protein stability test (e.g., a heat test) before adding

metatartaric acid. If the wine is unstable, a bentonite fining should be carried out to remove

excess proteins.[12][13]

Step 4: Review the Dissolution and Dosing Procedure

Question: How did you dissolve and add the metatartaric acid?

Troubleshooting: Improper dissolution can lead to the formation of clumps that can block

filters. The dosage must also be accurate.

Recommendation: Dissolve the precise quantity of metatartaric acid in 10-20 times its

weight in wine or cold water, stirring continuously to prevent lump formation.[4][7] Add this
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solution slowly to the total volume of wine with thorough mixing. The maximum permitted

dose is typically 10 g/hL (0.83 lb/1,000 gal).[4][7]

Data Presentation
Table 1: Impact of Metatartaric Acid on Wine Filterability Index (FI)

Wine Type
Filterability Index
(FI) without
Metatartaric Acid

Filterability Index
(FI) with
Metatartaric Acid
(10 g/hL)

Interpretation

White Wine < 20 < 20

Generally does not

worsen filterability.[10]

[11]

Rosé Wine < 20 < 20

Generally does not

worsen filterability.[10]

[11]

Red Wine Variable > 500

Can significantly

decrease filterability.

[10][11]

A lower FI indicates

better filterability. An

FI > 20 may suggest

potential filtration

difficulties.

Table 2: Recommended Storage Temperatures for Metatartaric Acid Stability
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Storage Temperature Estimated Stability Duration

10 – 12 °C (50 – 53.6 °F) Approx. 2 years[7]

12 – 16 °C (53.6 – 60.8 °F) Up to 18 months[7]

15 – 18 °C (59 – 64.4 °F) Up to 12 months[7]

The stabilizing effect of metatartaric acid

diminishes over time as it hydrolyzes. Lower

storage temperatures prolong its efficiency.[7]

Experimental Protocols
Protocol 1: Filterability Index (FI) Measurement

The Filterability Index (FI) is a direct measure of a wine's potential to clog a membrane filter

and is more predictive than a simple turbidity measurement.[14]

Objective: To determine the filterability of a wine sample.

Apparatus:

Pressurized filtration cell

Membrane filter (e.g., 0.45 µm or 0.65 µm cellulose acetate)

Graduated cylinder or scale to measure filtrate volume

Stopwatch

Pressure-regulated gas source (e.g., nitrogen)

Methodology (General Principle):

Assemble the filtration unit with the specified membrane filter.

Fill the filtration cell with the wine sample.

Apply a constant pressure (e.g., 2 bar).
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Start the stopwatch and simultaneously open the valve to begin filtration.

Record the time it takes to filter specific volumes of wine. For example, record the time at

200 mL (T1) and 400 mL (T2) of filtrate.

The Filterability Index is calculated based on the slowing of the filtration rate. A common

formula is: FI = (T2 - 2 * T1).

A wine with a low FI is considered easy to filter, while a high FI indicates a high risk of

membrane fouling.[14]

Protocol 2: Cold Stability Test (Refrigeration/Brine Method)

This test determines if a wine is prone to forming tartrate crystals when exposed to cold

temperatures.[15]

Objective: To assess the cold stability of a wine.

Apparatus:

Water bath with brine solution capable of maintaining -4°C (25°F).

Clear glass sample bottles.

Membrane filtration apparatus (to pre-filter the sample).

Methodology:

Filter a sample of the wine through a membrane filter to ensure it is brilliant.

Place the filtered wine sample in a clear glass bottle.

Submerge the bottle in the -4°C brine bath for a set period (e.g., 72 hours).[15]

After the holding period, remove the sample and allow it to warm to ambient temperature.

Visually inspect the sample for any crystalline precipitate.

Interpretation:
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Pass (Stable): No crystalline deposit is present after the wine returns to room

temperature.[15]

Fail (Unstable): A persistent crystalline precipitate remains after warming.[15]

Visualizations
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Pre-Treatment Stages

Stabilization Stage

Final Stages

Clarification & Fining
(e.g., Bentonite)

Check Protein Stability

Verify Efficacy

Pre-Filtration
(e.g., Lenticular, DE)

Add Metatartaric Acid
(10 g/hL max)

Wait Period
(>= 5 days)

Filter Clogging

< 5 days

Final Membrane Filtration
(e.g., 0.45 µm)

Bottling

Click to download full resolution via product page

Caption: Recommended workflow for metatartaric acid addition to prevent filter blockage.
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Troubleshooting Checks

Solutions

Start:
Filterability Issue

Identified

Time between addition
& filtration >= 5 days?

Was wine pre-filtered
& clear before addition?

Yes

Action: Increase wait time
before filtration.

No

Was wine checked
for protein stability?

Yes

Action: Ensure all pre-filtration
 and fining is done first.

No

Action: Perform protein fining
(e.g., Bentonite) before use.

No

Issue Likely Resolved.
Consider FI testing.

Yes

Click to download full resolution via product page

Caption: Logical flow for troubleshooting filterability issues post-addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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